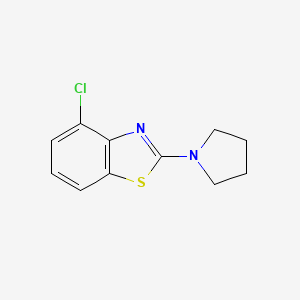

4-氯-2-吡咯啶-1-基-1,3-苯并噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-Chloro-2-pyrrolidin-1-yl-1,3-benzothiazole” is a compound that contains a pyrrolidine ring and a benzothiazole ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The benzothiazole ring is a bicyclic aromatic compound that is part of many biologically active compounds .

Synthesis Analysis

The synthesis of compounds similar to “4-Chloro-2-pyrrolidin-1-yl-1,3-benzothiazole” has been reported in the literature. For instance, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives . Another example is the synthesis of 2-(2-arylpyrrolidin-1-yl)pyrimidines by reactions of certain phenols with N-(4,4-diethoxybutyl)pyrimidin-2-amine .Molecular Structure Analysis

The molecular structure of “4-Chloro-2-pyrrolidin-1-yl-1,3-benzothiazole” is characterized by a pyrrolidine ring and a benzothiazole ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The benzothiazole ring is a bicyclic aromatic compound .科学研究应用

光物理性质和配位化学

- 苯并噻二唑的环钯配合物,包括与4-Chloro-2-pyrrolidin-1-yl-1,3-benzothiazole相关的衍生物,在紫外-可见光谱中表现出显着的吸收,并在室温下在溶液中发出荧光,表明它们在光物理应用中具有潜在用途(Mancilha et al., 2011)。

杂环的合成

- 已经报道了涉及苯并噻唑的新型合成方法,苯并噻唑是一类4-Chloro-2-pyrrolidin-1-yl-1,3-benzothiazole所属的化合物。这些方法对于杂环化和药效团的连接是有效的,展示了该化合物的化学多功能性(Katritzky et al., 2000)。

药物开发中的代谢稳定性

- 磷脂酰肌醇3-激酶/雷帕霉素哺乳动物靶点(PI3K/mTOR)抑制剂的研究调查了苯并噻唑衍生物,强调了它们在增强代谢稳定性中的相关性,代谢稳定性是药物开发中的一个重要因素(Stec et al., 2011)。

电致变色材料

- 苯并噻唑的衍生物,如4-Chloro-2-pyrrolidin-1-yl-1,3-benzothiazole,已被用于开发快速转换的绿色电致变色聚合物。由于其着色效率和快速的转换时间,这些材料在显示技术中显示出各种应用的潜力(Ming et al., 2015)。

抗菌和抗结核活性

- 多项研究合成了苯并噻唑衍生物以评估其抗菌和抗结核活性,表明它们在对抗传染病中具有潜在用途(Bhoi et al., 2016); (Patel & Agravat, 2007)。

癌症研究和药物设计

- 苯并噻唑化合物已因其作为癌症治疗剂的潜力而被探索。它们在抑制肿瘤生长和诱导癌细胞凋亡方面显示出有希望的结果,使其在抗癌药物设计中具有价值(Allam et al., 2020); (Bl & Sharad Vk, 2010)。

分子结合和DNA相互作用

- 涉及苯并噻唑衍生物与DNA结合特性的研究对于了解它们在靶向治疗和分子诊断中的潜在用途具有重要意义(Bera et al., 2021)。

癌症治疗中的凋亡诱导剂

- 一些苯并噻唑衍生物已被确定为凋亡诱导剂,对特定的癌细胞系具有活性。这一发现为开发针对凋亡途径的新型抗癌剂开辟了道路(Zhang et al., 2005)。

未来方向

The future directions for “4-Chloro-2-pyrrolidin-1-yl-1,3-benzothiazole” could involve further exploration of its biological activities and potential therapeutic applications. The pyrrolidine ring and the benzothiazole ring are both versatile scaffolds that can be modified to generate a wide range of biologically active compounds . Therefore, there is potential for the development of new compounds with different biological profiles.

作用机制

Target of Action

It is known that pyrrolidine derivatives, which this compound is a part of, have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

It is known that pyrrolidine derivatives can influence a variety of biological activities, potentially affecting multiple pathways .

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in molecules like this one can modify physicochemical parameters and help obtain the best adme/tox results for drug candidates .

Result of Action

It is known that the spatial orientation of substituents in pyrrolidine compounds can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

It is known that the compound is a powder at room temperature , which could potentially influence its stability and efficacy.

属性

IUPAC Name |

4-chloro-2-pyrrolidin-1-yl-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2S/c12-8-4-3-5-9-10(8)13-11(15-9)14-6-1-2-7-14/h3-5H,1-2,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTFFMPARLLJNRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC3=C(S2)C=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2820800.png)

![ethyl 4-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2820802.png)

![N-tert-Butyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B2820811.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(phenylamino)thiazole-4-carboxamide](/img/structure/B2820814.png)

![3-[(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B2820818.png)

![N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2820820.png)

![2-Chloro-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide](/img/structure/B2820822.png)

![N-Methyl-N-[2-[3-methyl-4-(3-oxomorpholin-4-yl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2820823.png)